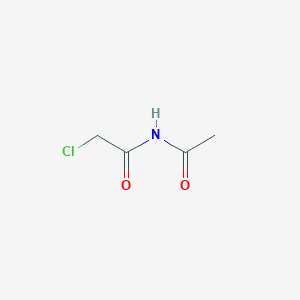

N-acetyl-2-chloroacetamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-acetyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYETZOVOIOQESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368280 | |

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17368-73-9 | |

| Record name | N-acetyl-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-acetyl-2-chloroacetamide chemical properties and structure

An In-Depth Technical Guide to N-acetyl-2-chloroacetamide: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Possessing two reactive electrophilic centers, it serves as a versatile building block for the construction of more complex molecular architectures, including various heterocyclic systems and covalently-binding molecules. Its structure, combining an N-acetyl group with a chloroacetamide moiety, offers a unique platform for chemical modification. The chloroacetamide functional group, in particular, is a well-established reactive "warhead" for targeting nucleophilic residues in proteins, making this compound and its derivatives valuable probes and potential therapeutic agents in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and applications of this compound, grounded in authoritative scientific data.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's properties begins with its fundamental structure and physicochemical characteristics. These data are critical for predicting reactivity, designing experimental conditions, and interpreting analytical results.

Identifiers and Nomenclature

-

IUPAC Name: this compound[1]

-

Synonyms: N-(2-chloroacetyl)acetamide[1]

-

Canonical SMILES: CC(=O)NC(=O)CCl[1]

-

InChIKey: AYETZOVOIOQESV-UHFFFAOYSA-N[1]

Structural Elucidation

This compound is an imide derivative featuring a central nitrogen atom connected to both an acetyl group (CH₃CO-) and a chloroacetyl group (-COCH₂Cl). The presence of two carbonyl groups withdraws electron density from the nitrogen atom. The key reactive site for nucleophilic substitution is the α-carbon atom bonded to the chlorine.

Physicochemical Properties

The key computed physicochemical properties of this compound are summarized in the table below. These values are essential for applications in drug design, such as predicting membrane permeability and solubility.

| Property | Value | Reference |

| Molecular Weight | 135.55 g/mol | [1][2] |

| Exact Mass | 135.0087061 Da | [1] |

| XLogP3 | -0.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 46.2 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

| Formal Charge | 0 | [1] |

Spectral Characteristics

While a dedicated, comprehensive spectral analysis for this compound is not widely published, its features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the acetyl methyl protons (CH₃), a singlet for the methylene protons adjacent to the chlorine atom (-CH₂Cl), and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum should display four signals: one for the methyl carbon, one for the methylene carbon, and two distinct signals for the two carbonyl carbons due to their different chemical environments.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the two C=O stretching vibrations, typically in the range of 1680-1750 cm⁻¹. An N-H stretching band would be visible around 3200-3400 cm⁻¹, and a C-Cl stretching band would appear in the fingerprint region (600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). A characteristic isotopic pattern for the molecular ion will be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M⁺ and M+2 peaks. Common fragmentation patterns would include the loss of the chlorine atom and cleavage adjacent to the carbonyl groups.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of N-substituted chloroacetamides is a well-established transformation in organic chemistry. The primary strategy involves the nucleophilic acyl substitution reaction between an amine (or amide) and chloroacetyl chloride.

Synthetic Strategy: N-Acylation

The most direct route to this compound is the N-acylation of acetamide with chloroacetyl chloride. The mechanism involves the nucleophilic attack of the nitrogen atom of acetamide on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent protonation of the starting acetamide (rendering it non-nucleophilic) and to drive the reaction to completion. A tertiary amine base, such as triethylamine or pyridine, is commonly used as an acid scavenger.

Causality Behind Experimental Choices:

-

Solvent: An inert aprotic solvent like dichloromethane, chloroform, or toluene is chosen to dissolve the reactants without participating in the reaction.[4][5]

-

Base: Triethylamine is a common choice as it is a strong enough base to neutralize the generated HCl but is generally non-nucleophilic, minimizing side reactions.[5][6]

-

Temperature Control: The reaction is highly exothermic. Chloroacetyl chloride is added dropwise at a reduced temperature (e.g., 0-5 °C) to control the reaction rate, prevent side-product formation, and ensure safety.[4][7]

Experimental Protocol: A Representative Synthesis

The following is a detailed, representative protocol for the synthesis of an N-substituted chloroacetamide, adapted for the specific synthesis of this compound.[6][7]

Step 1: Reactant Preparation

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve acetamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Rationale: Anhydrous conditions are crucial as chloroacetyl chloride reacts readily with water.[8] The nitrogen atmosphere prevents moisture from entering the system. Triethylamine is present to neutralize the HCl formed in the next step.

Step 2: Acylation Reaction

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane to the dropping funnel.

-

Add the chloroacetyl chloride solution dropwise to the stirred acetamide solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Rationale: Slow, dropwise addition is critical for managing the exothermic nature of the acylation reaction.[7]

Step 3: Reaction Completion and Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acetamide spot has disappeared.

-

Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. TLC is a rapid and effective method for monitoring the consumption of reactants.

Step 4: Work-up and Isolation

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1N HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to remove bulk water).

-

Rationale: This aqueous work-up sequence systematically removes impurities. The 1N HCl wash protonates the triethylamine, forming a water-soluble salt. The bicarbonate wash neutralizes any residual acid.

Step 5: Purification

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Rationale: Drying agents remove trace water. Recrystallization is a standard technique for purifying solid organic compounds to obtain a high-purity product.

Synthesis Workflow Diagram

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from its predictable reactivity, primarily centered around the chloroacetyl moiety.

Core Reactivity Profile: Nucleophilic Substitution

The key to the reactivity of this compound is the C-Cl bond. The carbon atom attached to the chlorine is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent chlorine atom and the carbonyl group. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. The chlorine atom serves as a good leaving group, facilitating these transformations.[5][9]

Applications in Organic and Medicinal Chemistry

-

Alkylation Agent: It is an effective agent for alkylating sulfur, nitrogen, and oxygen nucleophiles. This reaction is fundamental for constructing C-S, C-N, and C-O bonds, which are prevalent in many biologically active molecules and pharmaceutical intermediates.[10]

-

Heterocyclic Synthesis: The bifunctional nature of N-aryl-2-chloroacetamides allows them to be used as precursors for various heterocyclic compounds. For instance, reaction with ammonium thiocyanate can lead to the formation of 2-(arylimino)thiazolidin-4-ones.[5] This highlights its potential as a versatile scaffold in combinatorial chemistry.

-

Covalent Inhibitors in Drug Discovery: The chloroacetamide group is a well-known "warhead" used to create targeted covalent inhibitors.[11] It selectively reacts with the thiol group of cysteine residues within the active site of a target protein. This forms an irreversible covalent thioether bond, leading to potent and prolonged inhibition. This strategy has been successfully employed in the development of various enzyme inhibitors.[11][12]

Part 4: Safety, Handling, and Storage

Due to its reactivity, this compound and related compounds must be handled with appropriate caution.

Hazard Identification

Based on GHS classifications for the compound, it presents several hazards:

-

Acute Toxicity (Oral): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Eye Damage/Irritation: Causes serious eye damage.[1]

-

Sensitization: May cause an allergic skin reaction.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

The related compound, 2-chloroacetamide, is also suspected of damaging fertility or the unborn child.[13][14]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[15]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13][16] Avoid dust formation.[15]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][15] Keep away from strong bases, strong acids, and strong oxidizing/reducing agents.[15][16]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined structure and predictable reactivity, centered on the electrophilic chloroacetyl group, make it a powerful tool for synthetic chemists. Its utility spans from the construction of complex heterocyclic frameworks to the design of sophisticated covalent inhibitors for biochemical and pharmaceutical research. Proper understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in the laboratory.

References

- 1. N-(2-chloroacetyl)acetamide | C4H6ClNO2 | CID 2366697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. N-[2-(Phenylmethyl)phenyl]-2-chloroacetamide synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to N-acetyl-2-chloroacetamide (CAS Number: 17368-73-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-2-chloroacetamide, identified by the CAS number 17368-73-9, is a bifunctional organic compound of significant interest in the fields of chemical biology and drug discovery. Its structure incorporates both an acetyl group and a reactive chloroacetamide moiety, rendering it a valuable tool for organic synthesis and the development of targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical identity, analytical characterization, synthesis, and its applications, with a particular focus on its role as a reactive electrophile for engaging biological targets.

Chemical Identity and Physicochemical Properties

This compound is a derivative of acetamide characterized by the presence of a chlorine atom on the acetyl group that is further N-acylated. This substitution pattern imparts a unique reactivity to the molecule.

| Property | Value | Source(s) |

| CAS Number | 17368-73-9 | [1] |

| Molecular Formula | C₄H₆ClNO₂ | [1] |

| Molecular Weight | 135.55 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | N-(2-chloroacetyl)acetamide, N-Acetyl-2-chloro-acetamide | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents like water and alcohols |

Structural Elucidation and Analytical Characterization

A thorough understanding of the structure and purity of this compound is paramount for its effective use in research and development. The following analytical techniques are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different proton environments within the molecule.

-

-CH₃ (Acetyl group): A singlet peak is expected for the three equivalent protons of the methyl group.

-

-CH₂Cl (Chloroacetyl group): A singlet peak is anticipated for the two protons of the methylene group adjacent to the chlorine atom and the carbonyl group.

-

-NH (Amide proton): A broad singlet is typically observed for the amide proton, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum offers complementary information for structural verification.[1]

-

-CH₃ (Acetyl group): A signal in the aliphatic region.

-

-CH₂Cl (Chloroacetyl group): A signal for the methylene carbon, shifted downfield due to the electronegative chlorine atom.

-

C=O (Amide and Acetyl carbonyls): Two distinct signals in the downfield region characteristic of carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300 | N-H | Stretching |

| ~1700 | C=O (Amide I) | Stretching |

| ~1650 | C=O (Acetyl) | Stretching |

| ~1550 | N-H | Bending (Amide II) |

| ~750 | C-Cl | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the molecule, further confirming its structure. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 135.55 (considering isotopic distribution). Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement, although the latter is not possible for this specific structure.[2] Key fragments would likely arise from the cleavage of the C-C bond between the carbonyls and the loss of the chloroacetyl or acetyl groups.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and robust method can be adapted from the well-established procedures for the synthesis of N-substituted chloroacetamides.[3][4] The most common approach involves the acylation of an amine with chloroacetyl chloride. In this case, acetamide can be N-acylated with chloroacetyl chloride.

Proposed Synthetic Protocol

Reaction Scheme:

A proposed synthesis of this compound.

Materials:

-

Acetamide

-

Chloroacetyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve acetamide (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Applications in Drug Development and Chemical Biology

The chloroacetamide functional group is a well-established "warhead" in the design of covalent inhibitors.[5] This is due to the electrophilic nature of the carbon atom attached to the chlorine, making it susceptible to nucleophilic attack by amino acid residues in proteins.

Covalent Inhibition of Cysteine Residues

The primary mechanism of action for chloroacetamide-containing compounds in a biological context is the covalent modification of nucleophilic amino acid residues, most notably the thiol group of cysteine.[6][7]

Mechanism of covalent modification of a cysteine residue.

The reaction proceeds via an Sɴ2 mechanism, where the sulfur atom of the cysteine residue attacks the electrophilic methylene carbon of the chloroacetamide, displacing the chloride ion and forming a stable thioether linkage. This irreversible modification can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions.

Potential Therapeutic Applications

Given its reactive nature, this compound can be incorporated into larger molecules to create targeted covalent inhibitors for a variety of therapeutic targets. The acetyl group can be further functionalized or replaced with a targeting moiety that directs the molecule to a specific protein of interest. The development of such targeted agents is a promising strategy for increasing drug potency and selectivity while minimizing off-target effects.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[8][9][10]

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction.

-

H361: Suspected of damaging fertility or the unborn child.

-

H402: Harmful to aquatic life.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Conclusion

This compound is a versatile chemical entity with significant potential in the realm of drug discovery and chemical biology. Its well-defined chemical structure and the predictable reactivity of its chloroacetamide moiety make it an attractive building block for the synthesis of targeted covalent inhibitors. A thorough understanding of its analytical characterization, synthesis, and safe handling is essential for researchers and scientists seeking to leverage its properties for the development of novel therapeutic agents.

References

- 1. spectrabase.com [spectrabase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ijpsr.info [ijpsr.info]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-acetyl-2-chloroacetamide

Foreword: The Strategic Importance of N-acetyl-2-chloroacetamide

This compound is a bifunctional organic molecule of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its structure, incorporating both an acetyl moiety and a reactive chloroacetyl group, presents a versatile scaffold for the synthesis of a diverse array of more complex molecules. The presence of the α-chloro group, activated by the adjacent carbonyl, provides a reactive handle for nucleophilic substitution, enabling the facile introduction of various functional groups. This guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering detailed experimental protocols and a discussion of the underlying chemical principles.

I. Retrosynthetic Analysis and Proposed Pathways

A retrosynthetic analysis of this compound reveals two primary and logically sound synthetic disconnections, leading to two distinct forward synthesis pathways.

Caption: Retrosynthetic analysis of this compound.

This guide will explore both of these synthetic routes, providing a detailed examination of the reaction mechanisms, experimental procedures, and considerations for process optimization.

II. Pathway 1: Chloroacetylation of Acetamide

This pathway involves the N-acylation of acetamide with a suitable chloroacetylating agent, most commonly chloroacetyl chloride. This approach leverages the nucleophilic character of the amide nitrogen in acetamide.

A. Mechanistic Considerations

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of acetamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as the leaving group. The resulting protonated product is subsequently deprotonated by a base to yield this compound.[1]

Caption: Mechanism of Chloroacetylation of Acetamide.

A critical aspect of this reaction is the choice of a suitable base to neutralize the hydrochloric acid (HCl) byproduct.[2] Without a base, the HCl would protonate the starting acetamide, rendering its nitrogen non-nucleophilic and halting the reaction.[2] Tertiary amines, such as triethylamine or pyridine, are commonly employed for this purpose.[3]

B. Experimental Protocol: Chloroacetylation in an Organic Solvent

This protocol is adapted from general procedures for the N-acylation of amines and amides.[2][4]

Materials:

-

Acetamide (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) (1.1 - 1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a dry round-bottom flask, dissolve acetamide (1.0 eq) in the chosen anhydrous solvent (DCM or THF).

-

Add triethylamine (1.1 - 1.5 eq) to the solution.

-

Cool the reaction mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add chloroacetyl chloride (1.1 - 1.2 eq), dissolved in a small amount of the anhydrous solvent, to the cooled solution using a dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove triethylamine hydrochloride.

-

Dry the product. Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can be performed for further purification.

C. Green Chemistry Approach: Synthesis in Aqueous Buffer

To minimize the use of volatile organic solvents, a greener approach utilizing an aqueous buffer system can be employed. This method has been shown to be effective for the N-chloroacetylation of various amines.[5]

Materials:

-

Acetamide (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Phosphate buffer (pH 7.2)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

Procedure:

-

Suspend acetamide (1.0 eq) in a phosphate buffer solution (pH 7.2).

-

Cool the suspension in an ice bath with vigorous stirring.

-

Add chloroacetyl chloride (1.2 eq) dropwise to the stirred suspension. The reaction is often rapid.

-

The product will precipitate out of the aqueous solution.

-

Isolate the product by simple filtration and wash with cold water.

III. Pathway 2: Acetylation of 2-Chloroacetamide

This alternative pathway involves the acetylation of commercially available 2-chloroacetamide. This route is contingent on the selective N-acetylation without significant competing reactions at the chloro-substituted carbon.

A. Mechanistic Considerations

The acetylation of the amide nitrogen in 2-chloroacetamide can be achieved using common acetylating agents such as acetic anhydride or acetyl chloride.[6][7] The mechanism is analogous to the chloroacetylation of acetamide, involving a nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride).

Caption: Mechanism of Acetylation of 2-Chloroacetamide.

When using acetyl chloride, a base is required to neutralize the HCl byproduct.[7] Acetic anhydride offers the advantage of producing the less corrosive acetic acid as a byproduct, and the reaction can sometimes be performed without an additional base, although a catalytic amount of acid or base can accelerate the reaction.[7]

B. Experimental Protocol: Acetylation with Acetic Anhydride

This protocol is based on general procedures for the acetylation of amides.[6]

Materials:

-

2-Chloroacetamide (1.0 eq)

-

Acetic anhydride (1.2 - 1.5 eq)

-

Catalytic amount of sulfuric acid or a solid acid catalyst (optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine 2-chloroacetamide (1.0 eq) and acetic anhydride (1.2 - 1.5 eq).

-

If desired, add a catalytic amount of sulfuric acid (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into ice-cold water to hydrolyze the excess acetic anhydride and precipitate the product.

-

Stir the mixture until the product solidifies.

-

Collect the solid by filtration, wash thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any remaining acetic acid.

-

Dry the product. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

IV. Data Presentation and Product Characterization

A successful synthesis requires not only an efficient reaction but also a thorough characterization of the final product to confirm its identity and purity.

A. Reaction Conditions and Yields (Comparative Table)

| Parameter | Pathway 1: Chloroacetylation of Acetamide | Pathway 2: Acetylation of 2-Chloroacetamide |

| Starting Materials | Acetamide, Chloroacetyl chloride | 2-Chloroacetamide, Acetic anhydride |

| Solvent | Anhydrous DCM or THF / Aqueous Buffer | Neat or high-boiling solvent |

| Base | Triethylamine / Phosphate Buffer | None or catalytic acid |

| Temperature | 0 °C to Room Temperature | Reflux (approx. 140 °C) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Workup | Aqueous workup and filtration | Hydrolysis and filtration |

| Anticipated Yield | Good to Excellent | Good to Excellent |

B. Physicochemical and Spectroscopic Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₆ClNO₂ | [8] |

| Molecular Weight | 135.55 g/mol | [8] |

| CAS Number | 17368-73-9 | [8] |

| Appearance | Solid (predicted) | |

| ¹³C NMR | [9] | |

| Mass Spectrum | [8] | |

| IR Spectrum |

Note: Experimental spectroscopic data should be acquired and compared with literature values for definitive structure elucidation.

V. Safety Considerations

-

Chloroacetyl chloride is highly corrosive, toxic, and a lachrymator. It reacts violently with water to produce hydrochloric acid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[2]

-

Acetic anhydride is corrosive and a lachrymator. It reacts with water to form acetic acid. Handle with care in a fume hood.

-

Triethylamine is a flammable and corrosive liquid with a strong odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

VI. Conclusion

This technical guide has outlined two primary and viable synthetic pathways for the preparation of this compound. The choice between the chloroacetylation of acetamide and the acetylation of 2-chloroacetamide will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and considerations for process safety and environmental impact. Both routes are based on well-established principles of organic synthesis and, with careful execution and optimization, should provide efficient access to this valuable bifunctional molecule. The provided experimental protocols serve as a robust starting point for researchers and drug development professionals.

VII. References

-

An In-depth Technical Guide to the Reactivity of the Chloroacetyl Group in 2-chloro-N-(pyridin-4-yl)acetamide. (n.d.). BenchChem.

-

N-(2-chloroacetyl)acetamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. (n.d.). BenchChem.

-

This compound. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.

-

N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (n.d.). BenchChem.

-

Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). (n.d.). OrgoSolver.

-

Katke, S. A., et al. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1), 213-219.

-

Acetamide, N-[2-(chloroacetyl)phenyl]-. (n.d.). BenchChem.

-

Fahad, M. M., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3143-3176.

-

Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction. (2014). Google Patents.

-

Devi, N., et al. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694–2701.

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing.

-

Chloroacetanilide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

An improved method of amide synthesis using acyl chlorides. (2025). ResearchGate.

-

Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (n.d.). MDPI.

-

Matijević, B. M., et al. (2018). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za farmaciju, 68(3), 193-211.

-

N-(2-CHLOROETHYL)ACETAMIDE(7355-58-0) 1H NMR spectrum. (n.d.). ChemicalBook.

-

Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (n.d.). ResearchGate.

-

N-Benzyl-2-chloroacetamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). NISCAIR.

-

SYNTHESIS OF IOVERSOL USING CHLOROACETYL CHLORIDE. (1994). Google Patents.

-

Chloroacetamide(79-07-2) IR Spectrum. (n.d.). ChemicalBook.

-

2-Chloro-N-(2-(2-chloro-acetylamino)-ethyl)-acetamide. (n.d.). SpectraBase.

-

Chloroacetamide. (n.d.). PubChem. Retrieved from --INVALID-LINK--

-

Making Chloroacetamide a Precursor to Many Pharmaceuticals. (2022, August 28). YouTube.

-

Acetamide, 2-chloro-N,N-diethyl-. (n.d.). NIST WebBook.

-

Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents. (2011). Google Patents.

-

Acetamide, 2-chloro-. (n.d.). NIST WebBook.

-

Acetamide, 2-chloro-. (n.d.). NIST WebBook.

-

Chloroacetamide. (n.d.). Wikipedia.

-

Chloroacetic anhydride. (n.d.). Sigma-Aldrich.

-

A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. (n.d.). BenchChem.

References

- 1. orgosolver.com [orgosolver.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EP2277859A1 - Acetylation using reduced concentration of acetic acid anhydride for synthesizing non-ionic X-ray contrast agents - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-(2-chloroacetyl)acetamide | C4H6ClNO2 | CID 2366697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Solubility of N-acetyl-2-chloroacetamide in polar and nonpolar solvents

An In-depth Technical Guide to the Solubility of N-acetyl-2-chloroacetamide in Polar and Nonpolar Solvents

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of this compound

This compound (C₄H₆ClNO₂) is a bifunctional organic compound featuring both an amide and a reactive chloroacetyl group.[1][2][3] Its utility spans organic synthesis as an intermediate for pharmaceuticals and other fine chemicals.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of process development, formulation design, and reaction optimization. Poor solubility can hinder reaction kinetics, complicate purification, and create significant bioavailability challenges in pharmaceutical formulations.

This guide provides an in-depth exploration of the physicochemical principles governing the solubility of this compound. While specific quantitative data for this compound is sparse in public literature, we will establish a robust theoretical framework to predict its behavior. Furthermore, we will provide a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate the critical data required for their work.

Section 1: Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. This compound is a crystalline solid, typically appearing as a white to off-white powder.[1] Its molecular structure dictates its potential for interaction with various solvents.

The key to its solubility behavior lies in the interplay between its polar and nonpolar characteristics. The presence of two carbonyl groups (C=O), an N-H group, and an electronegative chlorine atom imparts significant polarity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₆ClNO₂ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 135.55 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 (from the N-H group) | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 (from the two C=O groups) | --INVALID-LINK-- |

| Topological Polar Surface Area | 46.2 Ų | --INVALID-LINK-- |

These properties, particularly the capacity for hydrogen bonding, strongly suggest favorable interactions with polar solvents.[1][2]

Section 2: The Theoretical Basis of Solubility: A Molecular Perspective

The principle of "like dissolves like" is the guiding tenet of solubility. A solute will dissolve best in a solvent that shares similar intermolecular forces. The dissolution process is an energetic trade-off: the energy required to break solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

Interaction with Polar Solvents

Polar solvents are characterized by having a significant dipole moment. They can be further classified as protic (containing O-H or N-H bonds, e.g., water, ethanol) or aprotic (lacking such bonds, e.g., acetone, DMSO).

-

Hydrogen Bonding: this compound's N-H group can act as a hydrogen bond donor, while its two carbonyl oxygens act as strong hydrogen bond acceptors.[2] In polar protic solvents like water and alcohols, the formation of strong hydrogen bonds between the solute and solvent is a powerful driving force for dissolution. This is why this compound is reported to be soluble in these solvents.[1]

-

Dipole-Dipole Interactions: The molecule's overall polarity, enhanced by the electron-withdrawing chlorine atom and the carbonyl groups, allows for strong dipole-dipole interactions with both protic and aprotic polar solvents.

To illustrate this principle, consider the simpler analog, 2-chloroacetamide. It is highly soluble in water (90 g/L) and also readily dissolves in methanol and ethanol.[4][5][6] Given that this compound possesses an additional acetyl group, which adds another polar carbonyl, a similar or even enhanced affinity for polar solvents is expected.

Interaction with Nonpolar Solvents

Nonpolar solvents (e.g., hexane, toluene) are characterized by weak van der Waals forces (London dispersion forces). For this compound to dissolve in such a solvent, the strong hydrogen bonds and dipole-dipole forces holding the solute molecules together in their crystal lattice must be broken. Simultaneously, the solvent-solvent interactions must be disrupted to create a "cavity" for the solute molecule.

The energy gained from the weak van der Waals interactions between the polar solute and the nonpolar solvent is insufficient to overcome the energy penalty of breaking the strong solute-solute and solvent-solvent forces. This energetic mismatch results in very poor solubility. The related compound, 2-chloroacetamide, is described as very slightly soluble in diethyl ether, a relatively nonpolar solvent, which supports this expectation.[5]

Predicted Solubility Profile

Based on the principles above, we can predict a qualitative solubility profile for this compound.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvent | Key Solute-Solvent Interaction | Predicted Solubility |

| Polar Protic | Water, Ethanol, Methanol | Hydrogen Bonding, Dipole-Dipole | High |

| Polar Aprotic | DMSO, Acetone, Acetonitrile | Dipole-Dipole | Moderate to High |

| Low-Polarity | Dichloromethane, Ethyl Acetate | Dipole-Dipole (weak) | Low to Moderate |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Van der Waals Forces | Very Low / Insoluble |

Section 3: Authoritative Protocol for Experimental Solubility Determination

Theoretical predictions provide a valuable starting point, but for scientific and developmental work, they must be confirmed by empirical data. The Saturation Shake-Flask Method is the gold-standard technique for determining equilibrium solubility and is widely recognized for its reliability.[7][8]

The Shake-Flask Method: A Self-Validating System

The trustworthiness of this protocol lies in its core principle: achieving a true thermodynamic equilibrium. By adding an excess of the solid compound to the solvent, we ensure that the solution becomes saturated. The subsequent equilibration period allows the system to reach a stable state where the rate of dissolution equals the rate of precipitation. This ensures the measured concentration represents the true solubility limit under the specified conditions.

Step-by-Step Experimental Protocol:

-

Preparation:

-

Rationale: To ensure saturation, an excess of the solid solute must be used. A common practice is to use an amount that is at least 2-3 times the estimated solubility.

-

Action: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., 5 mL). Ensure a visible amount of undissolved solid remains.[8]

-

-

Equilibration:

-

Rationale: Achieving thermodynamic equilibrium is time-dependent and requires constant agitation to maximize the surface area for dissolution. A 24 to 48-hour period is standard to ensure equilibrium is reached for most compounds.[9]

-

Action: Seal the vials tightly and place them in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixtures for a minimum of 24 hours. Longer times (e.g., 48 or 72 hours) may be necessary, and validation involves taking measurements at successive time points until the concentration plateaus.[9][10]

-

-

Phase Separation:

-

Rationale: It is critical to analyze only the saturated liquid phase (the supernatant), free from any undissolved solid particles, which would artificially inflate the measured concentration.

-

Action: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF). Alternatively, the samples can be centrifuged at high speed to pellet the solid before sampling the supernatant.[10]

-

-

Quantification:

-

Rationale: The concentration of the solute in the saturated solution must be determined using a suitable analytical method. The method must be validated with a calibration curve.

-

Action: Accurately dilute the filtered supernatant with an appropriate solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration using a validated analytical technique such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[10][11]

-

-

Data Reporting:

-

Rationale: For reproducibility and clarity, the results must be reported with all relevant experimental conditions.

-

Action: Report the solubility in standard units (e.g., mg/mL or mol/L) and specify the solvent, temperature, and analytical method used.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Saturation Shake-Flask Solubility Assay.

Section 4: Visualizing Molecular Interactions

The underlying reasons for the differential solubility of this compound can be visualized at the molecular level. The following diagrams illustrate the dominant intermolecular forces at play with representative polar and nonpolar solvents.

Interactions in a Polar Protic Solvent (Water)

Caption: Favorable hydrogen bonding and dipole-dipole interactions.

Interactions in a Nonpolar Solvent (Hexane)

References

- 1. CAS 17368-73-9: N-ACETYL-2-CHLORO-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 2. N-(2-chloroacetyl)acetamide | C4H6ClNO2 | CID 2366697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. 2-クロロアセトアミド ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

N-Substituted-2-Chloroacetamides: A Versatile Electrophilic Building Block in Modern Organic Synthesis

An in-depth technical guide by a Senior Application Scientist.

Executive Summary: The N-substituted-2-chloroacetamide scaffold is a cornerstone in contemporary organic synthesis and medicinal chemistry. Characterized by a highly reactive α-carbon, this bifunctional motif serves as a powerful electrophilic building block for constructing a diverse array of molecular architectures. Its utility stems from the facile displacement of the chlorine atom by a wide range of nucleophiles, a property that has been extensively exploited in the synthesis of complex heterocyclic systems and in the design of targeted therapeutics. This guide elucidates the fundamental reactivity of the chloroacetamide moiety, details its application in key synthetic transformations, provides field-proven experimental protocols, and explores its critical role as a "warhead" in the development of covalent inhibitors for drug discovery.

Chapter 1: Core Concepts & Synthetic Foundation

The 2-Chloroacetamide Moiety: A Profile in Reactivity

The chemical behavior of N-substituted-2-chloroacetamides is dominated by the electronic properties of the chloroacetyl group. The α-carbon, positioned between a chlorine atom and a carbonyl group, is rendered significantly electron-deficient. This potent inductive effect from two adjacent electron-withdrawing groups makes the α-carbon a strong electrophilic center, highly susceptible to nucleophilic attack.[1] Consequently, the chlorine atom functions as an excellent leaving group, enabling efficient bimolecular nucleophilic substitution (SN2) reactions.[1][2] This inherent reactivity is the foundation of its versatility, providing a reliable handle for forging new carbon-heteroatom bonds.[3][4]

General Synthesis of N-Substituted-2-Chloroacetamides

The most direct and widely adopted method for preparing these building blocks is the N-acylation of a primary or secondary amine with chloroacetyl chloride.[5][6] The reaction is typically performed in an inert solvent at low temperatures to control its exothermicity. A base, such as triethylamine or potassium carbonate, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7][8] The versatility of this method allows for the incorporation of a vast array of substituents (alkyl, aryl, heterocyclic) on the amide nitrogen, enabling the generation of tailored building blocks for specific synthetic targets.[5]

Visualization: General Synthetic Workflow

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to N-acetyl-2-chloroacetamide: Synthesis, Reactivity, and Applications

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

N-acetyl-2-chloroacetamide is a versatile bifunctional reagent that holds a significant, albeit often understated, role in modern organic synthesis and medicinal chemistry. Its unique structure, featuring both an electrophilic alkyl chloride and a nucleophilic amide, allows for a diverse range of chemical transformations. This guide provides a comprehensive review of this compound, beginning with its fundamental physicochemical properties and synthesis. It delves into its core reactivity, exploring mechanistic pathways of its key reactions. The manuscript highlights its utility as a crucial building block in the synthesis of various heterocyclic compounds and as an intermediate in the development of pharmaceutical agents. Furthermore, this guide discusses the toxicological profile of this compound and presents detailed protocols for its synthesis and analysis, offering a holistic resource for researchers and professionals in the chemical and pharmaceutical sciences.

Chapter 1: Introduction to this compound

This compound, with the chemical formula C4H6ClNO2, is a halogenated amide that serves as a valuable intermediate in organic synthesis. Its structure is characterized by a chloroacetyl group attached to an acetamide. This arrangement of functional groups—an electrophilic center at the carbon bearing the chlorine atom and a nucleophilic amide—imparts a distinct reactivity profile that has been exploited in various synthetic applications.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthetic chemistry. It is a solid at room temperature with a melting point in the range of 123-127 °C. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| Molecular Formula | C4H6ClNO2 | PubChem |

| Molecular Weight | 135.55 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 123-127 °C | |

| Boiling Point | Decomposes upon heating | |

| Solubility | Soluble in water and polar organic solvents | |

| CAS Number | 2620-85-1 |

Chapter 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the N-acylation of 2-chloroacetamide. This reaction is straightforward and can be performed using common acylating agents like acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.

Common Synthetic Routes

The most prevalent laboratory and industrial synthesis involves the reaction of 2-chloroacetamide with acetic anhydride. This method is often preferred due to the readily available starting materials and the relatively clean reaction profile. The reaction can be catalyzed by acids, such as sulfuric acid, to enhance the rate of acylation.

Detailed Laboratory-Scale Synthesis Protocol

Objective: To synthesize this compound from 2-chloroacetamide and acetic anhydride.

Materials:

-

2-chloroacetamide

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ice

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloroacetamide.

-

Slowly add acetic anhydride to the flask while stirring.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and then pour it over crushed ice with stirring.

-

The crude product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold distilled water to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Diagram: Synthesis Workflow

Caption: Laboratory synthesis workflow for this compound.

Chapter 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the presence of the electrophilic α-carbon and the amide functionality. This allows it to participate in a variety of chemical transformations, making it a valuable synthetic intermediate.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through SN2 reactions. Common nucleophiles include amines, thiols, and carbanions, leading to the formation of α-substituted acetamides. These products are often precursors to more complex molecules, including various heterocyclic systems.

Diagram: Key Reaction Pathways

Introduction: Acknowledging the Utility and Hazard of N-acetyl-2-chloroacetamide

An In-Depth Technical Guide to the Safe Laboratory Handling of N-acetyl-2-chloroacetamide

This compound (CAS No. 17368-73-9) is a valuable reagent in chemical synthesis and various research applications.[1][2] As with many reactive chemical intermediates, its utility is matched by a significant hazard profile that necessitates a thorough understanding and implementation of rigorous safety protocols. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven procedures for the safe handling, storage, and disposal of this compound. The causality behind each recommendation is explained to foster a culture of safety that is both knowledgeable and proactive.

Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the material's intrinsic hazards. This compound presents multiple risks that must be managed through engineering controls, administrative procedures, and personal protective equipment.

GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for this compound is summarized below.[1][3]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

|

| Serious Eye Damage/Irritation | 1 / 2A | H318: Causes serious eye damage |

|

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

|

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

|

Summary of Toxicological Effects

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

-

Oral Toxicity : The compound is classified as harmful if swallowed, with an acute oral toxicity of Category 4.[1][3] Ingestion can lead to significant adverse health effects.

-

Skin and Eye Irritation : Direct contact causes skin irritation and poses a risk of serious eye damage.[1][3] The potential for irreversible damage to the eyes necessitates stringent eye protection.

-

Respiratory Irritation : As a dust or aerosol, this compound can irritate the respiratory tract.[1][3] This underscores the critical importance of handling the solid material in a well-ventilated area to prevent the generation and inhalation of dust.

-

Sensitization : The compound is a skin sensitizer, meaning that an initial exposure may not cause a reaction, but subsequent exposures, even to minute quantities, can trigger an allergic response.[3]

Physical and Chemical Properties

Understanding the physical properties of a chemical is crucial for anticipating its behavior during handling and in the event of a spill.

| Property | Value |

| CAS Number | 17368-73-9[2] |

| Molecular Formula | C₄H₆ClNO₂[2] |

| Molecular Weight | 135.55 g/mol [2] |

| Appearance | Solid (form may vary) |

| Solubility | No specific data available, but related compounds have water solubility.[4] |

Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure. This involves a hierarchy of controls, starting with the most effective (engineering controls) and supplementing with personal protective equipment (PPE).

Engineering Controls

The primary method for controlling exposure to hazardous dusts is through engineering controls.

-

Chemical Fume Hood : All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains dust and vapors, pulling them away from the user's breathing zone.

-

Ventilation : The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.[1]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side shields and a face shield, or chemical safety goggles.[1] | Required to protect against dust particles and splashes, preventing serious eye damage. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use. | Prevents skin contact, irritation, and potential sensitization. Proper glove removal technique is critical to avoid self-contamination. |

| Skin/Body Protection | A fully buttoned laboratory coat and closed-toe shoes. | Protects skin from accidental spills and contamination of personal clothing. |

| Respiratory Protection | Not typically required if work is conducted within a chemical fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with a particulate filter may be necessary.[5] | Prevents inhalation of irritating dust. |

Safe Laboratory Handling and Storage Procedures

Adherence to a standardized workflow is paramount for safety. The following diagram and protocols outline the lifecycle of this compound in the laboratory.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Novel N-acetyl-2-chloroacetamide Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of novel N-acetyl-2-chloroacetamide derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and materials science. This document outlines robust synthetic strategies, including the rationale behind methodological choices, and details a suite of analytical techniques for thorough characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Introduction: The Chemical Significance of this compound Derivatives

This compound is a versatile chemical scaffold characterized by a reactive chloroacetyl group and an amide functionality. This unique combination of functional groups makes it an excellent starting point for the synthesis of a diverse array of derivatives. The electrophilic nature of the α-chloro carbon allows for facile nucleophilic substitution reactions, enabling the introduction of various functionalities and the construction of more complex molecular architectures.

The resulting derivatives have shown promise in a range of applications. For instance, many chloroacetamide-containing compounds exhibit significant biological activity, including antimicrobial, antifungal, and herbicidal properties.[1][2][3][4] The amide bond, a cornerstone of peptide and protein chemistry, imparts a degree of conformational rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets.[2] The exploration of novel derivatives of this compound, therefore, represents a promising avenue for the discovery of new therapeutic agents and functional materials.

Strategic Synthesis of this compound Derivatives

The synthesis of this compound derivatives primarily involves the N-acylation of a primary or secondary amine with chloroacetyl chloride. This is a well-established and efficient method for forming the chloroacetamide core.[4][5][6] Subsequent modifications can then be made to introduce further diversity.

Core Synthesis: N-Acylation

The fundamental step in synthesizing the this compound backbone is the reaction of an appropriate amine with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7]

Causality of Experimental Choices:

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferred to avoid unwanted side reactions with the highly reactive chloroacetyl chloride.[6][8]

-

Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[7] These bases are effective at scavenging the generated HCl without competing with the primary amine as a nucleophile.

-

Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize potential side reactions.[9]

A general synthetic scheme is presented below:

Caption: General workflow for the N-acylation of a primary amine.

Diversification of the Scaffold

Once the N-substituted-2-chloroacetamide core is synthesized, the reactive chlorine atom provides a handle for introducing a wide range of functional groups via nucleophilic substitution. This allows for the creation of a library of novel derivatives.

Examples of Nucleophilic Substitution Reactions:

-

Reaction with Amines: Forms diamine derivatives.

-

Reaction with Thiols: Yields thioether compounds.

-

Reaction with Alcohols/Phenols: Produces ether-linked derivatives.

The choice of nucleophile is critical in determining the properties of the final compound. For instance, incorporating a heterocyclic amine could introduce desirable pharmacokinetic properties for drug development.

Comprehensive Characterization of Novel Derivatives

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized compounds. A multi-technique approach is recommended for a self-validating system of analysis.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: Provides information on the number and environment of protons. Key signals to look for in a hypothetical N-aryl-2-chloroacetamide derivative include the amide proton (NH), the methylene protons adjacent to the chlorine (Cl-CH₂), and the aromatic protons.[10][11]

-

¹³C NMR: Reveals the carbon framework of the molecule. The carbonyl carbon of the amide and the carbon bearing the chlorine atom are characteristic signals.[2][10][11]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

N-H stretch: Typically appears as a sharp peak around 3300 cm⁻¹.

-

C=O stretch (Amide I): A strong absorption band is expected in the region of 1650-1680 cm⁻¹.[4]

-

N-H bend (Amide II): Found around 1550 cm⁻¹.[4]

-

C-Cl stretch: A weaker absorption in the fingerprint region (600-800 cm⁻¹).[4]

Mass Spectrometry (MS): MS provides information about the molecular weight of the synthesized compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[2][4]

Chromatographic and Physical Characterization

Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of a reaction and assessing the purity of the product.[4]

Melting Point: The melting point is a useful indicator of purity. A sharp and well-defined melting point range suggests a pure compound.[4]

Quantitative Data Summary:

| Characterization Technique | Expected Data for a Hypothetical N-aryl-2-chloroacetamide Derivative |

| ¹H NMR (ppm) | Amide N-H: 8.0-9.5 (singlet); Aromatic H: 7.0-8.0 (multiplets); Methylene CH₂: ~4.2 (singlet)[11] |

| ¹³C NMR (ppm) | Carbonyl C=O: 165-170; Aromatic C: 110-140; Methylene CH₂: 40-45[11] |

| IR (cm⁻¹) | N-H stretch: ~3300; C=O stretch: ~1670; N-H bend: ~1550; C-Cl stretch: 700-780[4] |

| Mass Spec (m/z) | [M]+ and/or [M+H]+ corresponding to the calculated molecular weight. |

Experimental Protocols

General Synthesis of an N-aryl-2-chloroacetamide Derivative

Step-by-Step Methodology:

-

To a solution of the desired aniline (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.[12]

Caption: Experimental workflow for the synthesis of N-aryl-2-chloroacetamides.

Purification by Recrystallization

Recrystallization is often the method of choice for purifying solid amide products.[12]

Step-by-Step Methodology:

-

Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile).[12]

-

Slowly cool the solution to room temperature, then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Potential Applications and Future Directions

The diverse structures that can be generated from the this compound scaffold lend themselves to a variety of applications.

-

Drug Development: The chloroacetamide moiety is present in some biologically active compounds, and novel derivatives could be screened for a range of therapeutic activities, including as antimicrobial and antifungal agents.[2][3]

-

Herbicides: Chloroacetamides are a well-known class of herbicides.[1] The synthesis of new derivatives could lead to the development of more potent and selective herbicides.

-

Bioconjugation: The reactive chloroacetyl group can be used to covalently link these molecules to biomolecules, such as peptides and proteins containing cysteine residues, for various biochemical applications.[13]

Future research in this area will likely focus on the synthesis of more complex and functionally diverse derivatives, as well as the thorough evaluation of their biological and material properties. The development of green synthetic methods for the preparation of these compounds is also an area of growing interest.[5][14]

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of novel this compound derivatives. By understanding the underlying principles of the synthetic methodologies and employing a comprehensive suite of analytical techniques, researchers can confidently and efficiently explore this promising class of compounds. The self-validating nature of the described protocols ensures the generation of reliable and reproducible data, which is paramount in scientific research and development.

References

- 1. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 9. fishersci.se [fishersci.se]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for protein alkylation using N-acetyl-2-chloroacetamide in proteomics

Application Note & Protocol

Topic: Advanced Protein Alkylation Using 2-Chloro-N-acetylacetamide for High-Fidelity Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cysteine Alkylation in Proteomics

In the landscape of mass spectrometry-based proteomics, sample preparation is a pivotal stage that dictates the quality and reliability of the final data. A fundamental step in this process is the reduction and alkylation of proteins.[1][2] Proteins are complex, three-dimensional structures often stabilized by disulfide bonds between cysteine residues. To achieve complete enzymatic digestion and enable accurate peptide identification, these bonds must be irreversibly broken. The process involves two key stages:

-

Reduction: Disulfide bonds (R-S-S-R) are cleaved into free sulfhydryl (thiol) groups (R-SH) using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[3]

-

Alkylation: The newly formed, highly reactive sulfhydryl groups are then "capped" with an alkyl group. This step is crucial to prevent them from re-oxidizing and reforming disulfide bonds, which would interfere with protein digestion and subsequent analysis.[4]

While iodoacetamide (IAA) has traditionally been the most widely used alkylating agent, concerns about its off-target reactivity have prompted the exploration of alternatives.[3][5] This guide focuses on 2-Chloro-N-acetylacetamide (CAA), an alternative that offers distinct advantages in specificity but also presents unique challenges that researchers must understand and mitigate.

The Chemistry of Cysteine Alkylation with 2-Chloro-N-acetylacetamide (CAA)

The alkylation of cysteine by CAA is a nucleophilic substitution reaction. The sulfur atom in the deprotonated thiol group of a cysteine residue (thiolate anion, R-S⁻) acts as a strong nucleophile. It attacks the electrophilic carbon atom adjacent to the chlorine atom in the CAA molecule. This results in the displacement of the chloride ion and the formation of a stable, covalent thioether bond.

This modification, termed S-acetamidation, adds a mass of +57.021 Da to the cysteine residue. This known mass shift is then used by proteomics search algorithms to correctly identify cysteine-containing peptides. The reaction is typically performed in the dark to minimize the formation of unwanted side products.[3]

Caption: Mechanism of cysteine alkylation by 2-Chloroacetamide (CAA).

Comparative Analysis: CAA vs. Iodoacetamide (IAA)

The choice of alkylating agent can significantly impact the outcome of a proteomics experiment. While both CAA and IAA achieve the primary goal of cysteine modification, they differ in their reactivity and side-reaction profiles.

| Feature | 2-Chloro-N-acetylacetamide (CAA) | Iodoacetamide (IAA) |

| Primary Target | Cysteine Thiol (-SH) | Cysteine Thiol (-SH) |

| Off-Target Reactivity | Lower incidence of modifying other amino acid residues (e.g., Lys, N-terminus).[5][6] | Known to cause side reactions with Met, His, Lys, Tyr, Asp, Glu, and peptide N-termini.[3][7] |